
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anticoagulant, antimicrobial, and anticancer activities . The specific structure of this compound includes a bromine atom at the 3-position, a methyl group at the 5-position, and an acetate group at the 8-position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the bromination of 5-methyl-2-oxo-2H-chromen-8-yl acetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is attributed to its ability to interact with various molecular targets and pathways. The bromine atom and the acetate group play crucial roles in its binding affinity to enzymes and receptors. For instance, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate can be compared with other coumarin derivatives such as:
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom, which may result in different biological activities.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a different substitution pattern, leading to variations in reactivity and biological effects.
5-Methyl-2-oxo-2H-chromen-8-yl acetate: Lacks the bromine atom, which may affect its antimicrobial and anticancer properties.
The unique combination of the bromine atom, methyl group, and acetate group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H9BrO4 |
|---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
(3-bromo-5-methyl-2-oxochromen-8-yl) acetate |
InChI |
InChI=1S/C12H9BrO4/c1-6-3-4-10(16-7(2)14)11-8(6)5-9(13)12(15)17-11/h3-5H,1-2H3 |
InChI-Schlüssel |
WXDKGRNSKRENTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=O)OC2=C(C=C1)OC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


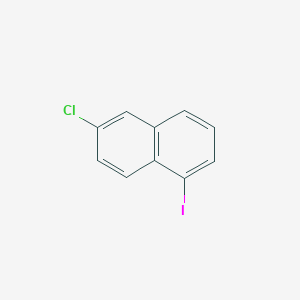
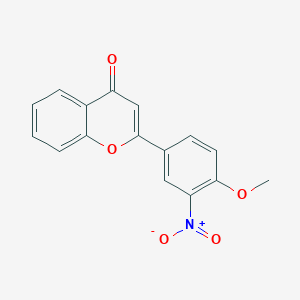



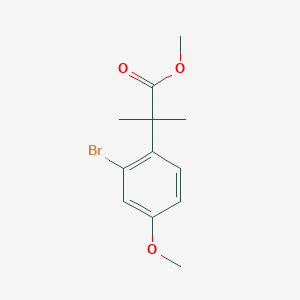

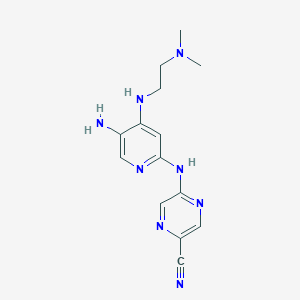
![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
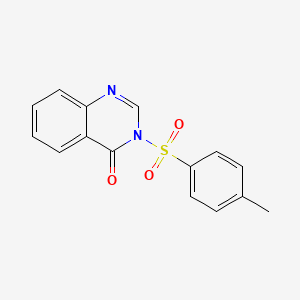

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)

